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Compound of Interest

Compound Name: Ipratropium Bromide Impurity E

CAS No.: 183626-76-8

Cat. No.: B602118

Get Quote

Executive Summary
In the high-stakes environment of respiratory drug development, the rigorous control of

impurities in anticholinergic agents is non-negotiable. Ipratropium Bromide Impurity E,

identified pharmacopoeially (Ph. Eur.) as N-isopropylnoratropine (or Desmethyl Ipratropium),

represents a critical process-related impurity. Unlike degradation products formed via

hydrolysis or dehydration, Impurity E is primarily a synthetic precursor carryover—the

unreacted tertiary amine intermediate remaining after the final quaternization step.

This guide provides a definitive structural analysis of Impurity E, delineates its formation

thermodynamics, and establishes a self-validating analytical framework for its detection and

quantification.

Structural Characterization
Chemical Identity
Impurity E is the tertiary amine analogue of the quaternary ammonium active pharmaceutical

ingredient (API), Ipratropium Bromide. It lacks the methyl group at the bridgehead nitrogen,
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fundamentally altering its solubility and chromatographic behavior compared to the API.

Feature Specification

Common Name
Ipratropium Bromide Impurity E (Ph. Eur.) /

Desmethyl Ipratropium (USP)

Chemical Name
(1R,3r,5S)-8-isopropyl-8-azabicyclo[3.2.1]octan-

3-yl (2RS)-3-hydroxy-2-phenylpropanoate

CAS Number
183626-76-8 (Specific Isomer) / 22235-81-0

(Free Base Mixture)

Molecular Formula C₁₉H₂₇NO₃

Molecular Weight 317.42 g/mol

Key Functional Group
Tertiary Amine (vs. Quaternary Ammonium in

API)

Stereochemical Configuration
The structure consists of a tropane ring system esterified with tropic acid.

Tropane Ring: The configuration is (1R, 3r, 5S).[1][2] The ester group at position 3 is in the

endo orientation (similar to atropine).

Tropic Acid Moiety: The chiral center at the

-carbon of the acid is racemic (2RS), consistent with the parent Ipratropium Bromide
molecule.

Structural Divergence from API
The critical structural difference lies at the N-8 position:

Ipratropium Bromide (API): Contains a quaternary nitrogen with both an isopropyl group and

a methyl group. It carries a permanent positive charge independent of pH.
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Impurity E: Contains a tertiary nitrogen with only an isopropyl group. Its ionization state is

pH-dependent (

).

Formation Mechanism & Origin
Understanding the origin of Impurity E requires dissecting the synthetic pathway of Ipratropium

Bromide. It is not typically a degradation product of storage (like Impurity A/Tropic Acid) but a

Process Impurity.

Synthetic Pathway (The "Why")
Ipratropium Bromide is synthesized via the quaternization of N-isopropylnoratropine (Impurity

E) with methyl bromide.

Reaction:

Nucleophilic Substitution.

Mechanism: The lone pair on the tertiary nitrogen of N-isopropylnoratropine attacks the

electrophilic methyl carbon of methyl bromide.

The Failure Mode: If the methylation reaction does not proceed to 100% conversion, or if

stoichiometry is miscalculated, unreacted N-isopropylnoratropine remains in the final

crystallization mother liquor and can co-precipitate with the API.

Visualization of the Pathway
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Process Logic
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Figure 1: Synthetic pathway showing Impurity E as the unreacted precursor to Ipratropium

Bromide.[3]

Analytical Strategy: Detection & Quantification
Separating a tertiary amine (Impurity E) from its quaternary analogue (API) requires

manipulating pH to alter the hydrophobicity of the impurity.

HPLC Method Development Logic
Stationary Phase: C18 or C8 (Reverse Phase) is standard.

Mobile Phase pH:

Low pH (2.5 - 3.0): Impurity E is protonated (

), making it cationic like the API. Separation relies on the subtle difference in
hydrophobicity between the

vs

groups.

High pH (> 8.0): Impurity E becomes a neutral free base, significantly increasing its

retention time compared to the permanently charged API. Note: Silica columns degrade at
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high pH; hybrid columns (e.g., Waters XBridge) are required for this strategy.

Ion Pairing: Using sodium 1-octanesulfonate or similar agents can improve peak shape for

both cationic species.

Recommended Protocol (Ph. Eur. Aligned)
This protocol uses a low pH strategy with ion-pairing to ensure resolution.

Reagents:

Mobile Phase A: Phosphate buffer (pH 3.0) + Sodium 1-octanesulfonate (Ion Pair Reagent).

Mobile Phase B: Acetonitrile (ACN).

Column: C18 End-capped (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

Workflow:

Equilibration: Flush column with 85% A / 15% B for 30 mins.

Standard Prep: Dissolve Impurity E Reference Standard in Mobile Phase A.

Gradient:

0-5 min: Isocratic (15% B).

5-25 min: Linear ramp to 40% B (Elutes hydrophobic impurities).

25-30 min: Re-equilibration.

Detection: UV at 210 nm (Non-selective, detects the phenyl ring).

Analytical Logic Diagram
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Separation Mechanism
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Figure 2: Analytical logic for separating the tertiary amine impurity from the quaternary drug

substance.

Experimental Protocol: Synthesis of Impurity E
Standard
Note: This protocol describes the isolation of the precursor, which serves as the impurity

standard.
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Objective: To generate high-purity N-isopropylnoratropine for use as a Reference Standard

(RS).

Step-by-Step Methodology:

Starting Material: Begin with Noratropine (N-demethylated atropine).

Alkylation:

Dissolve Noratropine (1 eq) in DMF or Acetonitrile.

Add Isopropyl Bromide (1.2 eq) and Potassium Carbonate (

, 2 eq) as a base scavenger.

Critical Control: Maintain temperature at 50-60°C. Higher temperatures promote

elimination side reactions (Apo-derivatives).

Reaction Monitoring: Monitor via TLC (Silica, MeOH/DCM/NH3) or HPLC until Noratropine is

consumed.

Work-up:

Filter off inorganic salts (

,

).

Evaporate solvent under reduced pressure.

Dissolve residue in dilute HCl (pH 2) and wash with Ether (removes non-basic impurities).

Basify aqueous layer to pH 10 with NaOH.

Extract with Dichloromethane (DCM).

Purification: Recrystallize from Acetone/Hexane to yield Impurity E as a white crystalline

solid.
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Validation: Confirm structure via 1H-NMR (Look for isopropyl septet, absence of N-methyl

singlet).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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